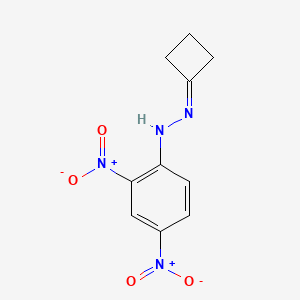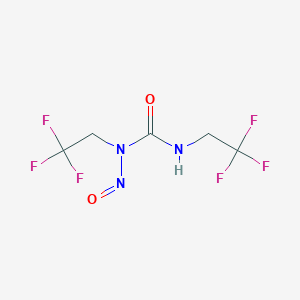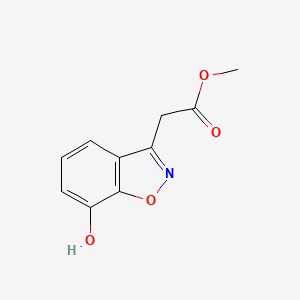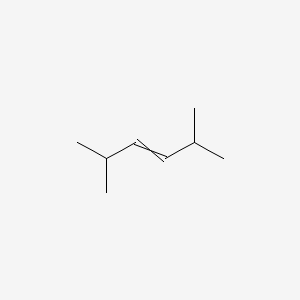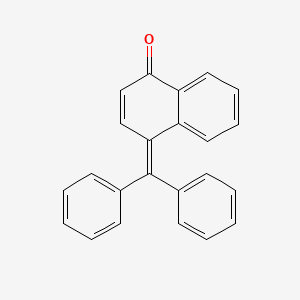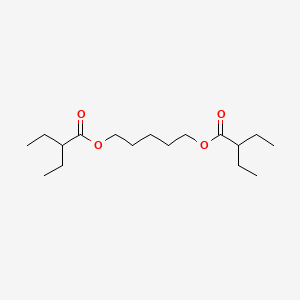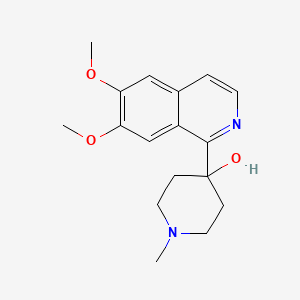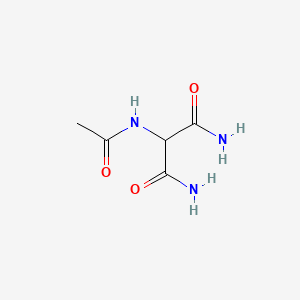
2-Acetamidopropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamidopropanediamide is an organic compound characterized by the presence of both amide and acetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Acetamidopropanediamide can be synthesized through several methods. One common approach involves the reaction of acetamide with a suitable diamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as purification and crystallization to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetamidopropanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Acetamidopropanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 2-acetamidopropanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparación Con Compuestos Similares
Acetamide: A simpler compound with similar functional groups.
Propanediamide: Shares the diamide structure but lacks the acetamide group.
N-acetylpropanediamide: Another related compound with slight structural differences
Uniqueness: 2-Acetamidopropanediamide is unique due to its combination of acetamide and diamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
89417-98-1 |
|---|---|
Fórmula molecular |
C5H9N3O3 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2-acetamidopropanediamide |
InChI |
InChI=1S/C5H9N3O3/c1-2(9)8-3(4(6)10)5(7)11/h3H,1H3,(H2,6,10)(H2,7,11)(H,8,9) |
Clave InChI |
WAMPZZSZWZCGGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


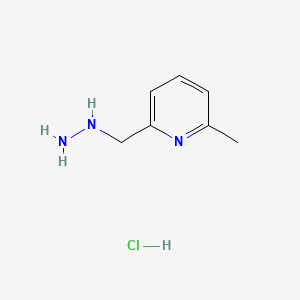
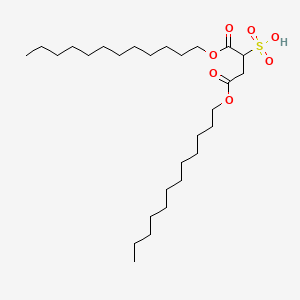
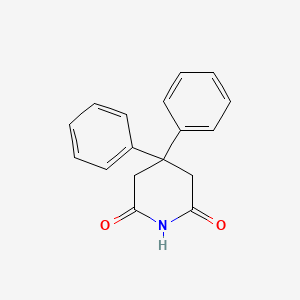
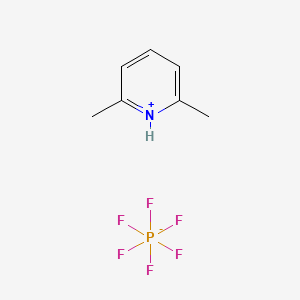
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
